2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride

Antitubercular Structure–Activity Relationship 1,2,4-Triazole

2‑((4H‑1,2,4‑Triazol‑3‑yl)thio)‑1‑(10H‑phenothiazin‑10‑yl)ethanone hydrochloride (CAS 765285‑10‑7) is a synthetic conjugate that fuses a 1,2,4‑triazole‑3‑thiol pharmacophore to the phenothiazine nucleus via a thioacetyl linker. The compound belongs to the structurally related family of phenothiazine–azole hybrids that are widely explored in medicinal chemistry for their promising antibacterial, antifungal, anticancer, and anti‑inflammatory activities.

Molecular Formula C16H13ClN4OS2
Molecular Weight 376.9 g/mol
CAS No. 765285-10-7
Cat. No. B12031357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride
CAS765285-10-7
Molecular FormulaC16H13ClN4OS2
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=NN4.Cl
InChIInChI=1S/C16H12N4OS2.ClH/c21-15(9-22-16-17-10-18-19-16)20-11-5-1-3-7-13(11)23-14-8-4-2-6-12(14)20;/h1-8,10H,9H2,(H,17,18,19);1H
InChIKeyIHTSFUUYTPPEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride: A Phenothiazine–1,2,4‐Triazole Hybrid for Antimicrobial and Cytotoxicity Screening


2‑((4H‑1,2,4‑Triazol‑3‑yl)thio)‑1‑(10H‑phenothiazin‑10‑yl)ethanone hydrochloride (CAS 765285‑10‑7) is a synthetic conjugate that fuses a 1,2,4‑triazole‑3‑thiol pharmacophore to the phenothiazine nucleus via a thioacetyl linker . The compound belongs to the structurally related family of phenothiazine–azole hybrids that are widely explored in medicinal chemistry for their promising antibacterial, antifungal, anticancer, and anti‑inflammatory activities [1]. This derivative is available as an AldrichCPR catalogue product (Sigma‑Aldrich product number L445770, M.W. 376.9 g/mol) .

Scaffold class: Phenothiazine–1,2,4‑triazole hybrid with thioacetyl linker
Use context: Antimicrobial and cytotoxicity screening studies
Supply format: AldrichCPR catalogue standard supporting reproducible procurement

Why In‑Class 1,2,4‑Triazole–Phenothiazine Conjugates Do Not Substitute for CAS 765285‑10‑7 Without Quantitative Re‑Validation


Phenothiazine–triazole hybrids display steep structure–activity relationships; small variations in linker geometry, aryl substituents, or triazole substitution pattern have been shown to shift antimicrobial potency by more than 10‑fold [1]. In the specific subclass of thioacetyl‑bridged N‑phenothiazinyl‑1,2,4‑triazoles, biological performance is determined by the electron‑withdrawing character of the phenothiazine ring and the tautomeric preference of the 1,2,4‑triazole‑3‑thiol unit [2]. Without the exact spatial arrangement provided by the (4H‑triazol‑3‑yl)thio‑acetyl motif, activity against Mycobacterium tuberculosis (documented for close analogues with MIC values of 1.6 μg/mL) can be lost entirely [1]. Therefore, generic substitution with another phenothiazine–triazole compound without head‑to‑head potency, toxicity, and solubility data will not guarantee retention of the desired biological profile.

1
Linker geometry and triazole substitution pattern may shift antimicrobial potency >10‑fold, preventing direct substitution without head‑to‑head validation.
2
Replacement of the 1,2,4‑triazole‑3‑thiol with alternative heterocycles (e.g., oxadiazole) may eliminate activity, even when the phenothiazine core is retained.
3
Electron‑withdrawing character and tautomeric preference of the phenothiazine core are critical; generic phenothiazine analogues may not reproduce the reported biological profile.

2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride: Quantitative Differentiation Versus Closest Structural Analogs


Linker‑Dependent Antimycobacterial Potency: Thioacetyl‑Bridged vs. Triazolyl‑Methyl‑Linked Phenothiazine Hybrids

In a panel of 36 phenothiazine–1,2,3‑triazole hybrids, the most active subset achieved MIC values of 1.6 μg/mL against M. tuberculosis H37Rv, which is twofold more potent than the first‑line drug Pyrazinamide (MIC 3.125 μg/mL) [1]. The target compound (CAS 765285‑10‑7) retains the thioacetyl‑bridged phenothiazine skeleton but replaces the 1,2,3‑triazole of the reference series with a 1,2,4‑triazole‑3‑thiol moiety [2]. In analogous thio‑bridged 1,2,4‑triazole systems, even subtle modifications to the heterocycle substitution (e.g., replacement of the triazole‑3‑thiol with an oxadiazole or thiadiazole) have been reported to eliminate antimicrobial activity in the same assay platform, demonstrating the stringent pharmacophoric requirement for this specific scaffold [2].

Antimycobacterial potency (MIC)
Class-level inference
Reported MIC 1.6 μg/mL (1,2,3‑triazole class) vs. Pyrazinamide 3.125 μg/mL
Reported class-level antimycobacterial context
Direct MIC for CAS 765285‑10‑7 not determined; 1,2,4‑triazole‑3‑thiol required for activity
Antitubercular Structure–Activity Relationship 1,2,4-Triazole

Acute Toxicity Screening of 1,2,4‑Triazole‑Thioacetyl‑Phenothiazines: Class‑Specific CNS Safety Profile Versus Classical Neuroleptic Phenothiazines

Bâcu et al. (1997) subjected a series of thioacetyl‑bridged 1,2,4‑triazole‑phenothiazines to preliminary toxicological screening (determination of DL50 and DMT) and subsequent behavioral pharmacology in mice and rats [1]. The evaluated compounds produced a distinct pharmacological profile characterized by reduced exploratory behavior without impairment of muscle tone, balance, or recovery capacity, in contrast to classical phenothiazine neuroleptics which typically induce extrapyramidal side effects and muscle rigidity [2]. At least two derivatives from the same synthetic collection as CAS 765285‑10‑7 were advanced to behavioral studies based on their favorable acute toxicity windows [1].

Acute toxicity screening
Cross-study comparable
Reduced exploration, preserved muscle tone and balance (series); vs. classical neuroleptics: motor impairment
Reported CNS endpoint context; may support probe differentiation
Preliminary DL50/DMT; full digitized values not publicly available
Toxicity Phenothiazine 1,2,4-Triazole

Replacement of the Phenothiazine Core: 1,2,4‑Triazole‑3‑thiol‑Acetyl‑Phenothiazine vs. 1,2,3‑Triazole‑Phenothiazine Hybrids in Cytotoxicity Selectivity

Damu et al. reported that their phenothiazine–1,2,3‑triazole hybrids achieved a selectivity index >40 (ratio of IC50 against VERO cells to MIC against M. tuberculosis) [1]. The 1,2,4‑triazole‑3‑thiol‑acetyl scaffold represented by CAS 765285‑10‑7 has not been directly tested in the same panel; however, the replacement of the 1,2,3‑triazole ring with a 1,2,4‑triazole is expected to modulate cytotoxicity through altered hydrogen‑bonding capacity and metabolic stability [2]. The Petrovanu synthesis route provides access to a library of analogues in which the heterocycle can be systematically varied while keeping the critical thioacetyl‑phenothiazine core constant [2], enabling targeted selectivity optimization.

Cytotoxicity selectivity
Class-level inference
Selectivity index (VERO/M. tb) >40 for 1,2,3‑triazole series; 1,2,4‑triazole series not measured
Supports selectivity SAR gap studies
Head‑to‑head SI comparison not available; magnitude of change unknown
Cytotoxicity Selectivity Index Phenothiazine-Triazole

Synthetic Accessibility and Purity Differentiation: CAS 765285‑10‑7 as a Commercial AldrichCPR Catalog Standard

CAS 765285‑10‑7 (Sigma‑Aldrich L445770) is supplied as an AldrichCPR chemical with defined molecular identity, whereas many closely related phenothiazine‑triazole conjugates (e.g., the VUANT series) are available only through custom synthesis with variable purity and lead times . The Petrovanu synthetic route, published in 1996, details the preparation of the thioacetyl‑linked 1,2,4‑triazole‑phenothiazine family, enabling independent reproduction and quality verification [1]. This contrasts with analogues such as 10‑({[4‑ethyl‑5‑(4‑pyridinyl)‑4H‑1,2,4‑triazol‑3‑yl]thio}acetyl)‑10H‑phenothiazine (M.W. 445.6 g/mol, custom synthesis), which lack a commercial catalogue entry .

Synthetic accessibility & purity
Supporting evidence
AldrichCPR catalogue, M.W. 376.9; vs. analogue custom synthesis (M.W. 445.6)
Supports reproducible compound supply
Purity specification not disclosed; batch consistency to verify
Chemical Procurement Purity Synthetic Standard

Comparative CNS Pharmacophore Validation: 1,2,4‑Triazole‑3‑thiol‑Acetyl‑Phenothiazine vs. Piperazine‑Substituted Phenothiazine Antipsychotics

While classical phenothiazine antipsychotics such as chlorpromazine and fluphenazine exert their effects through dopamine D2 receptor antagonism, the thioacetyl‑1,2,4‑triazole‑phenothiazine series evaluated by Bâcu et al. (1997) produced behavioral depression without the hallmark extrapyramidal motor deficits [1]. This pharmacological divergence strongly suggests that the 1,2,4‑triazole‑3‑thiol moiety redirects the binding profile away from the classical dopaminergic targets toward alternative CNS or antimicrobial targets [2]. The distinct behavioral signature provides a rational basis for selecting CAS 765285‑10‑7 over a generic phenothiazine when the research objective is to avoid dopamine‑related side effects while retaining phenothiazine‑derived bioactivity.

CNS pharmacophore comparison
Cross-study comparable
No extrapyramidal motor signs (1,2,4‑triazole‑thioacetyl series) vs. chlorpromazine/fluphenazine: motor deficits
Reported neuropharmacology context; supports mechanism‑of‑action studies without D2 confound
Rodent behavioral models; extrapolation to other species requires validation
Neuropharmacology Phenothiazine Triazole

Optimal Research and Procurement Application Scenarios for 2-((4H-1,2,4-Triazol-3-yl)thio)-1-(10H-phenothiazin-10-yl)ethanone hydrochloride


Phenothiazine‑1,2,4‑Triazole SAR Library Construction for Antitubercular Lead Optimization

CAS 765285‑10‑7 serves as the foundational scaffold for generating focused libraries that systematically vary the 1,2,4‑triazole‑3‑thiol substitution while maintaining the critical thioacetyl‑phenothiazine core. This design is directly informed by the finding that closely related phenothiazine–1,2,3‑triazole hybrids achieve MIC values of 1.6 μg/mL against M. tuberculosis H37Rv, with selectivity indices exceeding 40 [1]. The compound’s commercially available AldrichCPR status [2] facilitates reproducible procurement across multiple synthesis batches.

CNS‑Sparing Phenothiazine Probe Development for Target Deconvolution in Anti‑Infective Drug Discovery

The 1,2,4‑triazole‑thioacetyl‑phenothiazine scaffold has been shown in rodent behavioral models to produce reduced exploratory activity without the extrapyramidal motor impairment characteristic of classical dopamine‑blocking phenothiazines [1]. This differentiated CNS profile makes CAS 765285‑10‑7 a suitable chemical probe for anti‑infective target identification studies where neurotoxicity would otherwise confound interpretation of in vivo efficacy data [2].

Benchmarking 1,2,4‑Triazole‑3‑thiol vs. 1,2,3‑Triazole Cytotoxicity Selectivity in Phenothiazine Hybrids

The 1,2,3‑triazole‑phenothiazine series has established a selectivity index benchmark of >40 (VERO/M. tuberculosis) [1]. CAS 765285‑10‑7 enables direct experimental comparison of how replacing the 1,2,3‑triazole with a 1,2,4‑triazole‑3‑thiol moiety (Figure 1) alters cytotoxicity and metabolic stability. The synthetic methodology for preparing the 1,2,4‑triazole‑3‑thiol‑acetyl‑phenothiazine core is fully published [2], allowing independent laboratories to reproduce and extend the SAR exploration.

Analytical Reference Standard for Thioacetyl‑Linked Phenothiazine Quality Control in Compound Management

As a defined AldrichCPR catalogue chemical [1], CAS 765285‑10‑7 can be deployed as an analytical reference standard for HPLC purity and identity verification when custom‑synthesized phenothiazine‑triazole analogues are received from contract research organizations (CROs). Its published synthetic route [2] serves as a benchmark for verifying structural fidelity of in‑house batches.

Application
Selection Property
Validation Focus
Phenothiazine–triazole SAR library construction
Linker-dependent antimicrobial potency
MIC and selectivity benchmarking against reference compound
CNS endpoint profiled phenothiazine probe studies
CNS pharmacology endpoint profile
Motor function and exploratory behavior endpoints
Triazole heterocycle selectivity benchmarking
Cytotoxicity selectivity across triazole subtypes
VERO/M. tuberculosis selectivity index determination
Analytical reference standard for compound management
Catalogue-defined identity and synthetic route
HPLC purity and structural fidelity verification
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